molecular formula C18H26N4O5S B12316501 2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

Cat. No.: B12316501
M. Wt: 410.5 g/mol
InChI Key: KWHAJHJQOWBJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Des-Tyr1)-Met-Enkephalin is a tetrapeptide derived from the enkephalin family of peptides. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the central nervous system. (Des-Tyr1)-Met-Enkephalin, specifically, is a degradation product of enkephalins and is known for its unique biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Des-Tyr1)-Met-Enkephalin involves the sequential coupling of amino acids. The typical synthetic route includes:

    Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain.

    Solution-phase synthesis: This method involves the coupling of amino acids in solution, followed by purification steps.

Industrial Production Methods: Industrial production of (Des-Tyr1)-Met-Enkephalin typically employs automated peptide synthesizers that utilize SPPS. The process involves:

Chemical Reactions Analysis

Types of Reactions: (Des-Tyr1)-Met-Enkephalin can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard peptide coupling reagents like DCC or HBTU.

Major Products:

Scientific Research Applications

(Des-Tyr1)-Met-Enkephalin has a wide range of applications in scientific research:

Mechanism of Action

(Des-Tyr1)-Met-Enkephalin exerts its effects by interacting with opioid receptors in the central nervous system. The primary molecular targets are the delta and mu opioid receptors. Upon binding to these receptors, (Des-Tyr1)-Met-Enkephalin activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels. This results in decreased neuronal excitability and reduced perception of pain .

Comparison with Similar Compounds

    Met-Enkephalin: A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met.

    Leu-Enkephalin: A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu.

    Beta-Endorphin: A longer peptide with potent analgesic properties.

Comparison:

Properties

IUPAC Name

2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHAJHJQOWBJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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